4-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one
Description
4-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one is a complex organic compound featuring a unique combination of functional groups
Properties
IUPAC Name |
4-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-13-5-7-15(8-6-13)11-23-12-16(10-18(23)25)20(26)24-9-3-4-17(24)19-21-14(2)27-22-19/h5-8,16-17H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCOJQQZEUGDSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)N3CCCC3C4=NOC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one typically involves multiple steps:
Formation of the 5-Methyl-1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the pyrrolidine ring: This step involves the reaction of the oxadiazole derivative with a pyrrolidine derivative, often using coupling reagents like EDCI or DCC.
Introduction of the carbonyl group: This can be done through acylation reactions.
Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring and the oxadiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4, CrO3, and H2O2.
Reduction: Reducing agents like NaBH4 and LiAlH4 are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and amines.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives, nitro compounds, and sulfonated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for studying protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical properties.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring are structurally related and may have similar biological activities.
Carbonyl-containing compounds: These compounds share the carbonyl functional group and can undergo similar chemical reactions.
Uniqueness
The uniqueness of 4-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
